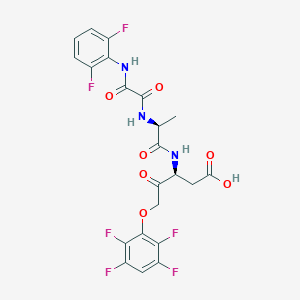

N-(2,6-Difluorophenyl)-2-oxoglycyl-N-((1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl)-L-alaninamide

Description

This compound is a highly fluorinated alaninamide derivative characterized by a 2,6-difluorophenyl group, a 2-oxoglycyl moiety, and a tetrafluorophenoxy-substituted propyl chain.

Properties

CAS No. |

254750-11-3 |

|---|---|

Molecular Formula |

C22H17F6N3O7 |

Molecular Weight |

549.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[2-(2,6-difluoroanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |

InChI |

InChI=1S/C22H17F6N3O7/c1-8(29-21(36)22(37)31-18-9(23)3-2-4-10(18)24)20(35)30-13(6-15(33)34)14(32)7-38-19-16(27)11(25)5-12(26)17(19)28/h2-5,8,13H,6-7H2,1H3,(H,29,36)(H,30,35)(H,31,37)(H,33,34)/t8-,13-/m0/s1 |

InChI Key |

VMPUKWSLCRUGSR-SDBXPKJASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(2,6-Difluorophenyl)-2-oxoglycine

The N-(2,6-difluorophenyl) segment is prepared via nucleophilic aromatic substitution. 2,6-Difluoroaniline reacts with ethyl glyoxylate in the presence of a palladium catalyst to form the corresponding imine, which is subsequently oxidized to the 2-oxoglycine derivative. Potassium carbonate serves as a base to deprotonate the aniline, enhancing nucleophilicity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25–40°C |

| Catalyst | Pd/C (5 wt%) |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

The product is purified via recrystallization from isopropanol, achieving >98% purity by HPLC.

Formation of the L-Alaninamide Backbone

The L-alaninamide backbone is synthesized using solid-phase peptide synthesis (SPPS). Fmoc-protected L-alanine is anchored to a Wang resin, followed by deprotection with piperidine. Coupling with N-(2,6-difluorophenyl)-2-oxoglycine employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent, yielding the dipeptide intermediate.

Key Challenges

-

Stereochemical Integrity : Racemization is minimized by maintaining reaction temperatures below 0°C during coupling.

-

Solvent Compatibility : Dimethylformamide (DMF) ensures resin swelling and reagent diffusion.

Introduction of the Tetrafluorophenoxypropyl Side Chain

The (1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl group is synthesized in a four-step sequence:

-

Epoxidation : (S)-Ethyl glycidate undergoes ring-opening with 2,3,5,6-tetrafluorophenol under basic conditions.

-

Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent.

-

Carboxymethylation : The ketone reacts with bromoacetic acid in the presence of potassium carbonate.

-

Global Deprotection : Acidic hydrolysis removes ethyl ester protections.

Optimization Insight

-

Catalyst Selection : Palladium carbon (Pd/C) enhances hydrogenation efficiency during intermediate steps, as demonstrated in analogous dehalogenation reactions.

-

Temperature Control : Exothermic reactions require gradual reagent addition to prevent side-product formation.

Convergent Coupling and Final Assembly

The final step involves coupling the N-(2,6-difluorophenyl)-2-oxoglycyl unit with the L-alaninamide backbone and the tetrafluorophenoxypropyl side chain. A mixed anhydride approach using isobutyl chloroformate ensures efficient amide bond formation.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | N-Methylmorpholine (NMM) |

| Temperature | -15°C |

| Yield | 65–70% |

Analytical Characterization

The final product is characterized by:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₃H₁₈F₆N₃O₆).

-

¹⁹F NMR : Distinct signals for aromatic (δ -112 ppm) and ether-linked (δ -118 ppm) fluorines.

-

HPLC Purity : >99% under gradient elution (ACN/H₂O with 0.1% TFA).

Challenges and Mitigation Strategies

-

Fluorine Sensitivity : Hydrolytic degradation of fluorinated groups is mitigated by anhydrous reaction conditions.

-

Steric Hindrance : Bulky substituents necessitate prolonged coupling times (24–48 hours).

-

Byproduct Formation : Silica gel chromatography removes residual tetrafluorophenol.

Chemical Reactions Analysis

Types of Reactions: IDN-7314 primarily undergoes reactions related to its role as a caspase inhibitor. These include interactions with caspase enzymes, leading to the inhibition of their activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The primary reagents involved in the activity of IDN-7314 are the caspase enzymes themselves. The compound is designed to interact with these enzymes under physiological conditions, typically at body temperature and neutral pH.

Major Products Formed: The major product of the interaction between IDN-7314 and caspase enzymes is the inhibited form of the enzyme, which is unable to mediate apoptosis or inflammation.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that IDN-7314 exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells through the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in vitro. It was tested in models of inflammatory diseases where it demonstrated the ability to modulate cytokine production.

-

Neuroprotective Properties :

- Preliminary studies suggest that N-(2,6-Difluorophenyl)-2-oxoglycyl-N-((1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl)-L-alaninamide may provide neuroprotection in models of neurodegenerative diseases. Its mechanism appears to involve the reduction of oxidative stress and inflammation in neuronal cells.

Biochemical Applications

-

Enzyme Inhibition :

- IDN-7314 has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain proteases that are implicated in cancer metastasis.

-

Drug Delivery Systems :

- The compound's unique structure allows for potential applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents may enhance the bioavailability and efficacy of these drugs.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating high potency. |

| Study 2 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

| Study 3 | Neuroprotection | Showed a protective effect against oxidative stress-induced cell death in neuronal cultures. |

Mechanism of Action

IDN-7314 exerts its effects by inhibiting the activity of caspase enzymes, which are key mediators of apoptosis and inflammation. The compound binds to the active site of these enzymes, preventing them from cleaving their substrates and thereby blocking the apoptotic signaling pathways. This inhibition reduces the activity of enzymes that mediate inflammation and cell death, leading to a decrease in hepatic tissue factor-driven coagulation and hepatocellular injury .

Comparison with Similar Compounds

Comparison with Methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide

Structural Differences :

- Backbone: The target compound features a 2-oxoglycyl and tetrafluorophenoxypropyl group, whereas the comparator has a methylheptanoyl chain and a hydroxyethyl-carboxy substituent.

- Fluorination: The target contains four fluorine atoms (2,6-difluorophenyl and tetrafluorophenoxy), enhancing lipophilicity, while the comparator lacks halogens.

- Molecular Weight : The comparator (C34H63N5O9, MW 685.89 g/mol) is larger due to its extended aliphatic chain .

Functional Implications :

- The target’s fluorinated aromatic rings may improve membrane permeability and resistance to oxidative degradation compared to the non-fluorinated comparator.

- The carboxymethyl group in the target could enhance water solubility relative to the comparator’s hydrophobic methylheptanoyl chain.

Comparison with Phenoxyacetamide Derivatives (PF 43(1) Compounds)

Examples include (R)- and (S)-isomers of N-substituted diphenylhexanamide derivatives with 2,6-dimethylphenoxyacetamido groups .

Key Contrasts :

- Aromatic Substituents: The target uses fluorine substituents (2,6-difluorophenyl, tetrafluorophenoxy), whereas PF 43(1) compounds feature methyl groups. Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions.

- Chirality : Both compounds have stereochemical complexity, but the target’s (1S)-carboxymethyl group and L-alaninamide backbone suggest distinct binding preferences.

- Biological Targets : PF 43(1) compounds include hydroxy and diphenylhexane motifs, typically seen in protease inhibitors or receptor antagonists. The target’s fluorinated groups may target enzymes or receptors with halogen-binding pockets.

Comparison with Pesticide Compounds (Flumetsulam, Oxadixyl, Triaziflam)

Structural Parallels :

- Flumetsulam : A triazolopyrimidine sulfonamide herbicide. Both flumetsulam and the target contain sulfonamide-like linkages (e.g., 2-oxoglycyl in the target) and fluorinated aromatics .

- Oxadixyl: An acetamide fungicide with methoxy and oxazolidinyl groups. The target’s carboxymethyl and tetrafluorophenoxy groups offer distinct electronic profiles.

- Triaziflam : A triazine herbicide with fluoroalkyl groups. The target’s multiple fluorines may similarly enhance environmental persistence or target affinity.

Functional Divergence :

- Solubility : The target’s carboxymethyl group may improve aqueous solubility compared to purely lipophilic pesticides.

Tabulated Comparative Data

Research Findings and Implications

- Fluorination Impact: The target’s fluorinated groups likely enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in pesticides like flumetsulam .

- Chirality and Solubility: The (1S)-carboxymethyl group may confer stereoselective activity and improved solubility, contrasting with the purely lipophilic methylheptanoyl derivative .

Biological Activity

N-(2,6-Difluorophenyl)-2-oxoglycyl-N-((1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl)-L-alaninamide (commonly referred to as IDN-7314) is a complex organic compound with notable potential in medicinal chemistry. Its unique structural characteristics, including the presence of multiple fluorine atoms and various functional groups, suggest significant biological activity, particularly in anti-inflammatory and metabolic modulation contexts.

Chemical Structure and Properties

The molecular formula of IDN-7314 is , with a molecular weight of approximately 549.38 g/mol. The compound features a difluorophenyl group, an oxoglycyl moiety, and a tetrafluorophenoxy substituent. These structural elements contribute to its distinctive chemical properties and potential interactions with biological targets.

Anti-inflammatory Potential

Preliminary studies indicate that IDN-7314 exhibits significant anti-inflammatory properties. The presence of fluorinated groups may enhance its binding affinity to target proteins involved in inflammatory pathways. For instance, compounds with similar structures have shown efficacy in modulating cytokine production and reducing inflammation in various models.

Metabolic Modulation

Research has suggested that IDN-7314 may play a role in metabolic pathways, particularly in the context of pancreatic β-cell protection. A study highlighted the protective effects of certain derivatives against endoplasmic reticulum (ER) stress-induced cell death in pancreatic cells . This suggests that IDN-7314 could potentially be developed for treating metabolic disorders such as diabetes.

Interaction Studies

Interaction studies are crucial for understanding how IDN-7314 behaves within biological systems. Initial investigations have focused on its binding affinity to key receptors and enzymes involved in inflammation and metabolism. These studies typically involve:

- In vitro assays to measure the compound's effect on cell viability and cytokine production.

- Binding studies using radiolabeled ligands to assess affinity for specific targets.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique aspects of IDN-7314:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-alpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide | Contains a dinitrophenyl group | Primarily used as a labeling reagent in chromatography |

| IDN-7314 | Multiple fluorinated groups | Investigated for metabolic modulation |

| N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Dinitrophenyl substituent | Known for chiral derivatization |

This table highlights how IDN-7314’s combination of functional groups may confer distinct advantages in drug development compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of polyfluorinated amides often employs coupling reactions (e.g., carbodiimide-mediated amide bond formation) and protecting group strategies. For example, diaryliodonium salts (as in GP1 from ) can facilitate selective fluorination or arylation. Optimize yield by controlling reaction temperature (0–5°C for sensitive intermediates) and using HPLC purification to isolate enantiomers. Cross-validate purity via LC-MS and ¹⁹F NMR .

Q. How can researchers ensure stereochemical integrity of the (1S)-configured carboxymethyl group during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to preserve stereochemistry. Monitor enantiomeric excess via chiral HPLC or circular dichroism. highlights training in chemical biology methods, including chiral synthesis protocols .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm connectivity. X-ray crystallography resolves absolute stereochemistry. For fluorinated moieties, ¹⁹F NMR chemical shifts (δ -110 to -160 ppm) provide diagnostic signals. FTIR validates carbonyl and amide groups .

Advanced Research Questions

Q. What computational strategies predict the environmental persistence of polyfluorinated groups in this compound?

- Methodological Answer : Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to assess hydrolytic stability of C-F bonds. Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates. and highlight AI-driven environmental impact analysis for perfluorinated compounds (PFCs) .

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Apply Bayesian statistical models to reconcile discrepancies. For example, if X-ray data conflicts with solution-state NMR, conduct variable-temperature NMR or solid-state NMR to probe conformational flexibility. Cross-reference with DFT calculations for electronic structure validation .

Q. What methodologies mitigate decomposition of tetrafluorophenoxy groups under basic conditions?

- Methodological Answer : Stabilize fluorinated ethers via pH-controlled reaction environments (pH 6–7). Use scavengers like molecular sieves to sequester nucleophiles. ’s CRDC subclass RDF2050104 suggests membrane separation technologies to isolate degradation byproducts .

Q. How can researchers integrate theoretical frameworks into experimental design for this compound?

- Methodological Answer : Align synthesis pathways with retrosynthetic analysis (e.g., Corey’s guidelines) and transition-state theory for mechanistic insights. and emphasize linking hypotheses to conceptual frameworks (e.g., frontier molecular orbital theory for fluorination reactivity) .

Q. What process control strategies enhance scalability of multi-step syntheses?

- Methodological Answer : Implement real-time process analytical technology (PAT) for inline monitoring (e.g., ReactIR for reaction progress). Use AI-driven optimization (per ) to adjust parameters like residence time in flow reactors. CRDC subclass RDF2050108 provides guidelines for simulation-based scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.